2-Phenylethyl hexanoate is a naturally occurring volatile ester, commonly found in various fruits [, , , , ], alcoholic beverages like beer [, ], cider [, ], and wine [, , , , , ], and other plant-based products like Oolong tea [] and Chinese herbaceous aroma type liquor []. It contributes significantly to the aroma profile of these products, imparting a characteristic fruity and floral aroma, often described as honey-like, rose-like, or reminiscent of ripe bananas [, , , , , ].
2-Phenylethyl hexanoate is an ester compound formed from the reaction of 2-phenylethanol and hexanoic acid. This compound is notable for its pleasant aroma and is commonly used in the fragrance and flavor industries. It is classified as a fatty acid ester due to its structure, which includes a long carbon chain derived from hexanoic acid.
2-Phenylethyl hexanoate can be synthesized through various chemical processes, primarily involving esterification reactions. The primary sources of its components include natural products such as plant oils and synthetic routes utilizing organic synthesis techniques.
This compound falls under the category of esters, specifically fatty acid esters, which are characterized by their formation from an alcohol and a carboxylic acid. Its systematic name reflects its structure, where "2-phenylethyl" denotes the alcohol component and "hexanoate" indicates the fatty acid component.
The synthesis of 2-phenylethyl hexanoate typically involves the esterification of 2-phenylethanol with hexanoic acid. This reaction can be catalyzed by acids or bases, with sulfuric acid being a common choice due to its effectiveness in promoting esterification.
2-Phenylethyl hexanoate can participate in various chemical reactions typical of esters:
The hydrolysis reaction may require specific conditions such as temperature control and pH adjustments to ensure complete conversion back to reactants.
The mechanism for the formation of 2-phenylethyl hexanoate involves nucleophilic attack by the hydroxyl group of 2-phenylethanol on the carbonyl carbon of hexanoic acid, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing water and forming the ester bond.
Kinetic studies on similar esterification reactions suggest that reaction rates can be influenced by factors such as temperature, concentration of reactants, and catalyst efficiency.
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